molecular formula C16H13N3O2S2 B3018823 (E)-3-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-2-methylsulfonylprop-2-enenitrile CAS No. 691883-97-3

(E)-3-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-2-methylsulfonylprop-2-enenitrile

Cat. No. B3018823
CAS RN: 691883-97-3
M. Wt: 343.42
InChI Key: MLNORKRHFLBKCG-UKTHLTGXSA-N
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Description

The compound “(E)-3-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-2-methylsulfonylprop-2-enenitrile” is a complex organic molecule that contains several functional groups and rings. It has an imidazo[2,1-b][1,3]thiazole ring, which is a type of heterocyclic compound . This type of compound is often found in pharmaceuticals and agrochemicals .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The presence of the imidazo[2,1-b][1,3]thiazole ring would likely have a significant impact on the compound’s properties .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines, which are similar to the imidazo[2,1-b][1,3]thiazole ring in this compound, can undergo a variety of reactions. These include direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of the imidazo[2,1-b][1,3]thiazole ring and other functional groups would likely make it a polar molecule. Its reactivity would be influenced by these groups as well .

Scientific Research Applications

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. Given the prevalence of imidazo[1,5-a]pyridine structures in pharmaceuticals and agrochemicals , this compound could have potential uses in these areas.

properties

IUPAC Name

(E)-3-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-2-methylsulfonylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S2/c1-11-3-5-12(6-4-11)15-14(9-13(10-17)23(2,20)21)19-7-8-22-16(19)18-15/h3-9H,1-2H3/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLNORKRHFLBKCG-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C=C(C#N)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)/C=C(\C#N)/S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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